![molecular formula C6H5BrN4 B2787215 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine CAS No. 1934439-67-4](/img/structure/B2787215.png)
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
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Description
“7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine” is a chemical compound with the CAS Number: 1934439-67-4 . It has a molecular weight of 213.04 . The IUPAC name for this compound is 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for “7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine” is 1S/C6H5BrN4/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H, (H2,8,9) (H,10,11) . The InChI key is TYPBKUKWZSIFNA-UHFFFAOYSA-N .Scientific Research Applications
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents .
Antibacterial, Antiviral, Antifungal, and Antitumor Activity
Pyrazolopyridines, including 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Fluorescence Properties
Some 1H-pyrazolo[3,4-b]pyridines exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light . The relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .
Inhibitory Activity
Certain compounds of 1H-pyrazolo[3,4-b]pyridines showed significant inhibitory activity . This suggests potential applications in the development of inhibitors for various biological targets .
Similarity with Purine Bases
1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests potential applications in the development of drugs targeting purine-binding proteins .
properties
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBKUKWZSIFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine |
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